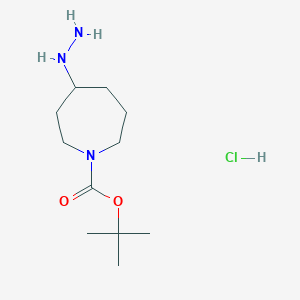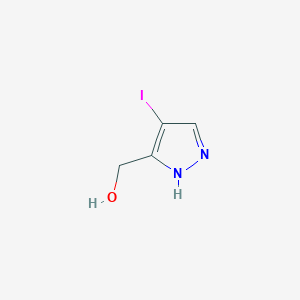
Diethyl 2-oxoheptyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-oxoheptyl phosphonate is a chemical compound with the molecular formula C11H23O4P . It has an average mass of 250.272 Da and a monoisotopic mass of 250.133392 Da .
Molecular Structure Analysis
The molecular structure of Diethyl 2-oxoheptyl phosphonate consists of 11 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . It has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Physical And Chemical Properties Analysis
Diethyl 2-oxoheptyl phosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.3±3.0 kJ/mol and a flash point of 167.2±43.5 °C .Scientific Research Applications
Paal–Knorr Reaction
The Paal–Knorr reaction is a powerful method for synthesizing heterocycles. Diethyl 2-oxoheptyl phosphonate can participate in this reaction to form various cyclic compounds, such as pyrroles, furans, and thiophenes. The reaction involves the cyclization of α,β-unsaturated carbonyl compounds, and the phosphonate serves as a versatile building block in this context .
Dimroth Reaction
Diethyl 2-oxoheptyl phosphonate finds application in the Dimroth reaction, which leads to the synthesis of phosphorylated heterocycles. This reaction involves the condensation of the phosphonate with suitable reactants, resulting in the formation of novel ring systems. Researchers have explored its utility in creating diverse heterocyclic structures .
Gewald Reaction
In the Gewald reaction, Diethyl 2-oxoheptyl phosphonate participates in the construction of quinoline derivatives. By reacting with appropriate substrates, it contributes to the synthesis of phosphonylated quinolines, which have potential biological activities. This reaction pathway opens up exciting possibilities for drug discovery and development .
Knoevenagel–Fries Reaction
The Knoevenagel–Fries reaction is another avenue where Diethyl 2-oxoheptyl phosphonate plays a role. By reacting with aldehydes or ketones, it forms α,β-unsaturated phosphonates. These compounds can then undergo further transformations to yield various heterocyclic products. Researchers have explored this reaction for the synthesis of novel molecules with interesting properties .
Fischer Indole Synthesis
Diethyl 2-oxoheptyl phosphonate can be employed in the Fischer indole synthesis. This reaction allows the construction of indole derivatives, which are essential building blocks in medicinal chemistry. By reacting with appropriate reagents, the phosphonate contributes to the formation of indoles with a phosphonic acid moiety .
Friedländer Reaction
The Friedländer reaction is a versatile method for synthesizing quinoline derivatives. Diethyl 2-oxoheptyl phosphonate can participate in this reaction, leading to the formation of phosphonylated quinolines. These compounds may exhibit interesting biological activities and find applications in drug design .
Beirut Reaction
Diethyl 2-oxoheptyl phosphonate is also useful in the Beirut reaction, which enables the preparation of phosphonylated quinoxaline dioxides. Quinoxalines are important heterocycles with diverse applications, including in pharmaceuticals and materials science. The phosphonate serves as a valuable precursor in this context .
Specific Inhibitors of Endocannabinoid Biosynthesis
Researchers have explored Diethyl 2-oxoheptyl phosphonate as a key intermediate in the synthesis of specific inhibitors targeting endocannabinoid biosynthesis. These inhibitors may have implications in drug development and therapeutic interventions .
Mechanism of Action
Target of Action
Diethyl 2-oxoheptyl phosphonate is a type of phosphonate, a class of organophosphorus compounds . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates in general are known to interact with their targets by mimicking the structure of natural biological molecules, thereby inhibiting the function of metabolic enzymes .
Result of Action
Given that phosphonates can inhibit metabolic enzymes, it is possible that diethyl 2-oxoheptyl phosphonate could have significant effects at the molecular and cellular level .
properties
IUPAC Name |
1-diethoxyphosphorylheptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-16(13,14-5-2)15-6-3/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYFRLRTGSPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxoheptyl phosphonate | |
CAS RN |
3450-65-5 |
Source


|
| Record name | Diethyl 2-oxoheptyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2913010.png)
![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)
![5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2913014.png)


![1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913020.png)



![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)



